Product packaging for 2-Iodo-6-methylphenol(Cat. No.:CAS No. 24885-45-8)

2-Iodo-6-methylphenol

Cat. No.: B13656019
CAS No.: 24885-45-8
M. Wt: 234.03 g/mol
InChI Key: GZZUGNNHSZONTO-UHFFFAOYSA-N
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Description

2-Iodo-6-methylphenol (CAS 24885-45-8) is an iodinated phenolic compound with the molecular formula C₇H₇IO and a molecular weight of 234.03 g/mol . This chemical is of significant interest in research, particularly in the field of food and environmental science. A key study identified this compound and its structural analog, 2-iodo-4-methylphenol, as the causative agents behind a persistent medicinal off-flavour in mineral water . The research demonstrated that these compounds impart a characteristic medicinal, phenolic, and iodoform-like taint, with 2-iodo-4-methylphenol being a major contributor to the odour . This makes this compound a critical reference standard for sensory analysis and quality control in the beverage industry. Beyond its role in flavour chemistry, it serves as a versatile synthetic intermediate. Its structure, featuring both a phenol and an iodine substituent, makes it a valuable building block in organic synthesis, potentially useful for constructing more complex molecules via metal-catalyzed cross-coupling reactions or for the preparation of other substituted phenolic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IO B13656019 2-Iodo-6-methylphenol CAS No. 24885-45-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24885-45-8

Molecular Formula

C7H7IO

Molecular Weight

234.03 g/mol

IUPAC Name

2-iodo-6-methylphenol

InChI

InChI=1S/C7H7IO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3

InChI Key

GZZUGNNHSZONTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)I)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Iodo 6 Methylphenol

Oxidative Coupling Reactions and Mechanistic Elucidation

Oxidative coupling reactions of phenols are a powerful tool for forming carbon-carbon and carbon-oxygen bonds. In the case of 2-iodo-6-methylphenol, these reactions are typically initiated by the oxidation of the phenolic hydroxyl group to generate a phenoxy radical, which then undergoes further transformations.

The synthesis of dibenzofurans, a core structural motif in many natural products and functional materials, can be achieved through the oxidative coupling of 2-halophenols. Research has shown that the oxidation of various 2-halophenols using potassium ferricyanide (B76249) (K₃Fe(CN)₆) in a benzene (B151609) solution can lead to the formation of dibenzofuran (B1670420) derivatives. clockss.org Although direct studies on this compound are not extensively detailed in this specific context, the general mechanism is applicable. The reaction proceeds via a C-C coupling of the phenoxy radicals to yield intermediate dihydroxybiphenyls, which are then further oxidized to afford the dibenzofuran products. clockss.org

Alternative modern methods for dibenzofuran synthesis often involve intramolecular cyclization of diaryl ethers or 2-aryl phenols, frequently catalyzed by transition metals like palladium. organic-chemistry.orgnih.govbiointerfaceresearch.com One common strategy involves the initial O-arylation of an o-iodophenol, followed by a palladium-catalyzed intramolecular C-C bond formation to close the furan (B31954) ring. organic-chemistry.org

Reactant TypeCatalyst/ReagentProductKey TransformationReference(s)
2-HalophenolsK₃Fe(CN)₆DibenzofuranOxidative C-C Coupling clockss.org
o-Iododiaryl ethersPd/CDibenzofuranIntramolecular C-C Cyclization organic-chemistry.org
Diaryl ethersPalladium(II) acetateDibenzofuranIntramolecular C-H Activation biointerfaceresearch.com

The initial step in many oxidative transformations of phenols is the formation of a phenoxy radical. gla.ac.uk In the case of this compound, a one-electron oxidation, often facilitated by a metal catalyst or an oxidizing agent, would generate the corresponding 2-iodo-6-methylphenoxy radical. The stability and subsequent reaction pathways of this radical are crucial to the final product distribution.

Studies on related substituted phenols have demonstrated that ortho-disubstituted phenols, such as 2,6-di-t-butyl-4-methylphenol, are oxidized to form more stable phenoxy radicals compared to their ortho-monosubstituted counterparts. nih.gov This increased stability is attributed to the steric hindrance provided by the ortho substituents, which protects the radical center and disfavors rapid, non-selective polymerization. The 2-iodo-6-methylphenoxy radical is therefore expected to have reasonable stability, allowing for selective downstream reactions. These phenoxy radical intermediates can undergo several transformations, including dimerization to form biphenols or further reaction to yield products like dibenzofurans. nih.govdtu.dk The specific pathway taken depends on the reaction conditions and the electronic and steric nature of the substituents on the aromatic ring.

Cross-Coupling Reactivity and Carbon-Heteroatom Bond Formation

The carbon-iodine bond in this compound makes it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable for constructing aryl-aryl linkages. nih.gov Direct C-H arylation is a particularly efficient strategy, as it avoids the pre-functionalization of one of the coupling partners. rsc.orgnih.gov In these transformations, this compound can serve as the aryl iodide component, coupling with a variety of substrates that possess an activatable C-H bond.

For instance, a palladium catalyst can facilitate the coupling of an aryl iodide with heteroaromatic compounds like benzophospholes or benzothiazoles. rsc.orgchemrxiv.org While the substrate scope is broad, the general conditions often involve a palladium source such as palladium(II) acetate, a ligand (though some reactions are ligand-free), a base, and an appropriate solvent at elevated temperatures. rsc.orgrsc.org The versatility of these methods allows for the synthesis of complex molecules that would be challenging to access through traditional means. rsc.org

In palladium-catalyzed cross-coupling reactions, this compound plays the role of the electrophilic partner. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition : The cycle begins with the oxidative addition of the carbon-iodine bond of this compound to a low-valent palladium(0) complex. This is often the rate-determining step. This process forms a square planar palladium(II) intermediate, [Ar-Pd(II)-I(L)₂], where Ar is the 2-hydroxy-3-methylphenyl group and L is a supporting ligand. acs.org

Transmetalation : The palladium(II) intermediate then reacts with the second coupling partner (often an organometallic reagent, such as an organoboron compound in Suzuki-Miyaura coupling) in a step called transmetalation. This step transfers the organic group from the other metal to the palladium center, displacing the iodide and forming a diorganopalladium(II) complex.

Reductive Elimination : The final step is reductive elimination from the diorganopalladium(II) complex. The two organic groups are expelled from the palladium center, forming the new carbon-carbon bond of the final product. This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue. acs.org

Mechanistic studies suggest that for bulky ligands, monoligated L₁Pd(0) species are highly active and that the key intermediates in the cycle are three-coordinate, T-shaped monoligated palladium(II) complexes. acs.org

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based systems for certain transformations. Halogenated phenols are common substrates in these reactions. Classic examples include the Ullmann condensation for the synthesis of diaryl ethers, where an aryl halide couples with a phenol (B47542) in the presence of a copper catalyst. nih.gov

More contemporary copper-catalyzed reactions often utilize molecular oxygen as a terminal oxidant, making the processes more environmentally benign. nih.govrsc.org These aerobic oxidation reactions can facilitate a variety of C-H functionalizations. For example, copper catalysts can promote the acyloxylation of C-H bonds using carboxylic acids. rsc.org Mechanistic investigations into related copper-catalyzed reactions, such as iododeboronation, suggest that the catalytic cycle can involve Cu(II) and Cu(III) intermediates. acs.org The process may involve transmetalation to a Cu(II) species, followed by disproportionation or oxidation to a Cu(III) intermediate, from which reductive elimination yields the product and a Cu(I) species that is then re-oxidized to complete the cycle. nih.govacs.org While not always proceeding through a radical mechanism, radical trapping experiments are often used to probe the reaction pathway. mdpi.com

Nucleophilic Substitution and Other Transformations of the Aromatic Iodine Moiety

The carbon-iodine bond in this compound is a key site for transformations, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution is generally difficult for aryl halides like this unless activated by strong electron-withdrawing groups. libretexts.org However, the iodine atom serves as an excellent leaving group in a variety of powerful bond-forming reactions. scielo.br

Aromatic iodo compounds are valuable intermediates in metal-catalyzed reactions such as the Heck, Stille, Suzuki, and Negishi reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. scielo.br Palladium and copper catalysts are frequently employed to facilitate these transformations. nih.govsigmaaldrich.comjsynthchem.com

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for catalyzing cross-coupling reactions with aryl iodides. sigmaaldrich.com For instance, 2-iodophenols can undergo a palladium-catalyzed carbonylative homocoupling to produce symmetrical xanthones. thieme-connect.com While the specific use of this compound in this exact reaction is not detailed, related 2-iodophenols participate readily. thieme-connect.com The Sonogashira, Heck, and Suzuki reactions are also common transformations for aryl iodides, allowing the introduction of alkynyl, vinyl, and aryl/vinyl groups, respectively, at the position of the iodine atom. nih.gov These reactions typically proceed under mild conditions, sometimes even at room temperature and without the need for phosphine (B1218219) ligands. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a complementary and often more economical approach for transforming the aryl-iodine bond. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form carbon-oxygen or carbon-nitrogen bonds. Modern variations of this reaction allow for the coupling of aryl iodides with phenols to form diaryl ethers under milder conditions than traditionally required. nih.gov The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in these catalytic systems. jsynthchem.com For example, a catalyst system comprising CuI, picolinic acid, and K₃PO₄ in DMSO has been shown to be effective in coupling phenols with aryl iodides. nih.gov

The following table summarizes representative transition-metal-catalyzed transformations applicable to the iodine moiety of this compound, based on reactions of similar substrates.

Reaction TypeCatalyst SystemReagentsProduct TypeRef.
Suzuki Coupling Pd(OAc)₂ / LigandArylboronic acid, BaseAryl-substituted methylphenol researchgate.net
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuITerminal alkyne, BaseAlkynyl-substituted methylphenol nih.govsigmaaldrich.com
Heck Coupling Pd(OAc)₂ or Pd(P(t-Bu)₃)₂Alkene, BaseAlkenyl-substituted methylphenol nih.govsigmaaldrich.com
Ullmann (O-Arylation) CuI / Picolinic AcidAryl alcohol, K₃PO₄Diaryl ether nih.gov
Carbonylative Homocoupling Pd(OAc)₂ / LigandCO, BaseXanthone derivative thieme-connect.com

Reactivity Profiling of Phenolic Hydroxyl and Methyl Groups in this compound

The phenolic hydroxyl and methyl groups also possess distinct reactivity, although generally, the hydroxyl group is the more reactive of the two.

Reactivity of the Phenolic Hydroxyl Group: The hydroxyl group is acidic and readily undergoes deprotonation in the presence of a base to form a phenoxide ion. This phenoxide is a potent nucleophile, primarily reacting at the oxygen atom.

O-Arylation: As a nucleophile, the phenoxide derived from this compound can react with activated aryl halides to form diaryl ethers. This is essentially the other side of the Ullmann-type coupling mentioned previously, where this compound acts as the nucleophilic partner after deprotonation. nih.govnih.gov

O-Acylation and O-Alkylation: The hydroxyl group can be converted to an ester or an ether through reactions with acylating or alkylating agents, respectively. These reactions are standard transformations for phenols. For instance, selective acylation of phenolic hydroxyls over alcoholic hydroxyls can be achieved using specific reagents or catalysts. nih.gov

Influence on Ring Reactivity: The hydroxyl group is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. byjus.com This powerful activating effect means that reactions like halogenation can often proceed without a Lewis acid catalyst. byjus.com However, in this compound, the ortho positions are blocked by the iodine and methyl groups, directing incoming electrophiles primarily to the para position (C4) and to a lesser extent, the remaining ortho position (C6, though sterically hindered).

For all practical purposes, direct nucleophilic substitution or elimination of the phenolic hydroxyl group itself does not occur. libretexts.org

Reactivity of the Methyl Group: The methyl group attached to the aromatic ring is generally unreactive. It is an electron-donating group that activates the ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. Its primary reactivity involves transformations under more forcing conditions, which are less common in the context of phenol chemistry.

Oxidation: The methyl group can be oxidized to a carboxylic acid, though this typically requires strong oxidizing agents like potassium permanganate, which could also affect the sensitive phenolic group.

Free Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic protons of the methyl group could be substituted with a halogen. This would form a halomethylphenol derivative, a versatile synthetic intermediate.

The steric hindrance provided by the methyl group, in conjunction with the adjacent iodine atom, can influence the rate and regioselectivity of reactions involving the phenolic hydroxyl group and the aromatic ring.

The following table outlines the typical reactivity of the hydroxyl and methyl functional groups.

Functional GroupReaction TypeReagentsProduct TypeRef.
Phenolic Hydroxyl O-ArylationAryl Halide, Base, Cu or Pd catalystDiaryl ether nih.gov
Phenolic Hydroxyl O-AcylationAcyl chloride or Anhydride, BasePhenyl ester nih.gov
Phenolic Hydroxyl O-AlkylationAlkyl halide, BasePhenyl ether scholaris.ca
Methyl Group Oxidation (forcing)KMnO₄, heatCarboxylic acidN/A
Methyl Group Free Radical HalogenationNBS, InitiatorBromomethylphenolN/A

Spectroscopic and Structural Characterization: Advanced Insights into 2 Iodo 6 Methylphenol

Elucidation of Molecular and Crystal Structures through Single Crystal X-ray Diffraction

The crystal structure of this derivative reveals a non-planar molecule where the benzene (B151609) rings are twisted relative to each other. nih.goviucr.org The asymmetric unit contains one molecule, and it crystallizes in the orthorhombic space group P2₁2₁2₁. nih.goviucr.org

Table 1: Crystal Data and Structure Refinement for (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol

Parameter Value
Empirical formula C₁₄H₁₂INO
Formula weight 337.15
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 8.1730 (4)
b (Å) 11.8143 (9)
c (Å) 13.1721 (8)
Volume (ų) 1271.88 (14)
Z 4

Data sourced from Kansiz et al. (2020) iucr.org

Theoretical and spectroscopic investigations on 2-halophenols suggest the presence of weak intramolecular hydrogen bonding between the hydroxyl group and the halogen atom. rsc.org In the case of 2-iodo-6-methylphenol, a weak O-H···I intramolecular hydrogen bond is anticipated. This type of bonding is a subject of scientific interest, as it influences the conformational preferences and properties of the molecule. rsc.orgresearchgate.net

In the Schiff base derivative, (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, a strong intramolecular O—H···N hydrogen bond is observed, which results in the formation of an S(6) ring motif. nih.goviucr.org This hydrogen bond is a key factor in stabilizing the molecular structure. nih.goviucr.org The presence of this imine nitrogen provides a much stronger hydrogen bond acceptor compared to the iodine atom in the parent this compound. The compound crystallizes in the phenol-imine tautomeric form. iucr.orgresearchgate.net

The crystal packing of molecules is governed by a variety of intermolecular interactions. For the derivative (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, the crystal structure is stabilized by a combination of C—H···π interactions and very weak π–π stacking interactions. nih.goviucr.org These interactions link the molecules into sheets along the a-axis direction. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For the aforementioned derivative, this analysis reveals that the crystal structure is dominated by H···H (37.1%) and C···H (30.1%) contacts. nih.goviucr.org Other notable contacts include H···I (18.0%), O···H (6.4%), N···H (3.6%), and C···C (23.3%). iucr.org The large number of H···H and C···H interactions suggests that van der Waals forces play a major role in the crystal packing. iucr.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol

Contact Type Contribution (%)
H···H 37.1
C···H/H···C 30.1
I···H/H···I 18.0
O···H/H···O 6.4
N···H/H···N 3.6
C···C 23.3

Data sourced from Kansiz et al. (2020) iucr.org

Advanced Vibrational Spectroscopy for Conformational and Bonding Analysis (FT-IR, FT-Raman)

Experimental FT-IR and FT-Raman spectra for this compound are not readily found in the cited literature. However, the vibrational spectra of phenols are well-characterized. Key vibrational modes would include the O-H stretching band, typically observed in the region of 3200-3600 cm⁻¹. The presence of intramolecular hydrogen bonding in this compound would be expected to cause this band to be broad and shifted to a lower frequency.

Other expected characteristic bands in the FT-IR and FT-Raman spectra would include C-H stretching vibrations of the methyl group and the aromatic ring, C-O stretching, and C-C stretching vibrations of the benzene ring. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemical and Dynamic Properties

Specific ¹H and ¹³C NMR spectroscopic data for this compound are not available in the reviewed sources. However, the expected chemical shifts can be predicted based on the structure and comparison with related compounds like 2-iodophenol and cresols.

In the ¹H NMR spectrum, the phenolic proton (OH) would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum. The methyl protons would appear as a singlet in the upfield region.

In the ¹³C NMR spectrum, seven distinct signals would be expected, corresponding to the seven carbon atoms in different chemical environments. The carbon atom attached to the hydroxyl group would be the most deshielded among the aromatic carbons, while the carbon bearing the iodine atom would also show a significant chemical shift.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Optical Energy Band Gap Analysis

Experimental UV-Vis absorption data and optical energy band gap analysis for this compound are not detailed in the available literature. Phenolic compounds typically exhibit absorption bands in the ultraviolet region due to π-π* electronic transitions of the benzene ring. The substitution pattern on the ring, including the iodo and methyl groups, would influence the position and intensity of these absorption maxima.

For a related Schiff base derivative, 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, DFT calculations have been used to determine the HOMO-LUMO energy gap, which was found to be 4.0023 eV. iucr.org Such computational methods could also be applied to this compound to predict its electronic properties and estimate the optical energy band gap, which is a crucial parameter for understanding the material's potential in electronic and optoelectronic applications.

Theoretical and Computational Chemistry Studies of 2 Iodo 6 Methylphenol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 2-iodo-6-methylphenol, DFT calculations offer a detailed picture of its geometry, electronic landscape, and reactivity.

Geometry Optimization, Energetic Landscapes, and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.itconflex.net For this compound, DFT methods, such as those employing the B3LYP functional, are used to calculate the optimized molecular geometry. cnr.itsemanticscholar.org This process involves finding the structure with the lowest energy, which is crucial for subsequent calculations of other molecular properties. cnr.it

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps, Chemical Activity Descriptors)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgimperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical stability and reactivity. semanticscholar.orgresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required for excitation. semanticscholar.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org For this compound, DFT calculations can precisely determine the energies of the HOMO and LUMO, thereby providing its HOMO-LUMO gap. This information is vital for predicting its behavior in various chemical transformations.

Other chemical activity descriptors derived from HOMO and LUMO energies include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. semanticscholar.org These parameters offer a quantitative measure of the molecule's reactivity.

DescriptorFormulaSignificance
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)Propensity to accept electrons.

Table 1: Key Chemical Activity Descriptors Derived from HOMO and LUMO Energies

Electrostatic Potential Mapping and Charge Distribution Investigations

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com The MEP is mapped onto the electron density surface, with different colors representing varying potential values. wuxiapptec.comresearchgate.netyoutube.com Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netyoutube.com

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the π-system of the aromatic ring, indicating these as potential sites for interaction with electrophiles. researchgate.net The hydrogen of the hydroxyl group would exhibit a positive potential, making it a likely site for deprotonation. wuxiapptec.com The iodine atom, due to its electron-withdrawing nature and the presence of a "σ-hole," can also present a region of positive potential, making it susceptible to nucleophilic interaction. nih.gov Mulliken population analysis is another computational method used to quantify the partial atomic charges on each atom, providing further insight into the charge distribution. tandfonline.com

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). rsc.orgims.ac.jp The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. ims.ac.jp

For reactions involving this compound, such as nucleophilic aromatic substitution or electrophilic substitution, DFT calculations can be employed to model the reaction pathways. acs.org This involves optimizing the geometries of all stationary points on the PES and calculating their relative energies. The energy barrier, or activation energy, is the difference in energy between the reactants and the transition state, and it dictates the kinetics of the reaction. rsc.org Computational studies can help in understanding the role of catalysts, solvents, and substituent effects on the reaction mechanism and selectivity. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Stability

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into intermolecular interactions and structural stability. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. arxiv.org

For this compound, MD simulations can be used to study its interactions with solvent molecules or other solute molecules. arxiv.org This is particularly relevant for understanding its behavior in solution and in biological systems. For instance, simulations can reveal the nature of hydrogen bonding between the hydroxyl group of this compound and surrounding water molecules. They can also be used to investigate the stability of aggregates or complexes involving this compound. mdpi.com In the context of its interaction with proteins, as seen in studies of iodo-tyrosine in insulin, MD simulations with advanced force fields that accurately model halogen bonding can predict how this compound might interact with biological macromolecules. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra.

DFT calculations are widely used to predict vibrational frequencies (IR and Raman spectra). researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. By comparing the calculated spectrum with the experimental one, researchers can assign the observed vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.netliverpool.ac.uk These calculations can help in assigning the signals in the experimental ¹H and ¹³C NMR spectra and can be sensitive to the conformational state of the molecule. liverpool.ac.uk

Applications of 2 Iodo 6 Methylphenol in Advanced Organic Synthesis and Catalysis

Precursors and Ligand Development in Organometallic Chemistry

The presence of the iodo and hydroxyl functionalities in 2-iodo-6-methylphenol makes it an ideal starting material for the synthesis of ligands and catalyst precursors, particularly in the realm of organometallic chemistry. These precursors are instrumental in facilitating a range of catalytic transformations.

Design and Synthesis of Palladium Ligands and Catalyst Precursors

This compound is a valuable precursor for crafting specialized ligands for palladium catalysis. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of various coordinating moieties to create bidentate or multidentate ligands. utas.edu.au The carbon-iodine bond offers a site for oxidative addition to a low-valent palladium center, a key step in the formation of active catalyst species. utas.edu.au

The synthesis of N,N,O-tridentate palladium(II) complexes, for example, can be initiated from substituted phenols. rsc.org These complexes have demonstrated high efficiency as catalysts in cross-coupling reactions. rsc.org The general strategy often involves the reaction of the phenolic precursor with other organic fragments to build a ligand framework that can then be complexed with a palladium salt, such as palladium acetate. rsc.org The resulting organometallic complexes can serve as well-defined catalyst precursors, offering advantages in terms of stability and reproducibility in catalytic applications. acs.org

Performance Evaluation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The utility of palladium catalysts derived from precursors like this compound is prominently showcased in their performance in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov

Catalysts developed from phenolic precursors have been shown to be highly effective for the Suzuki-Miyaura coupling of aryl halides, including challenging substrates like aryl chlorides, with arylboronic acids. rsc.orgnih.gov Research has demonstrated that these catalysts can achieve excellent yields with low catalyst loadings, sometimes at room temperature, highlighting their high activity. rsc.orgnih.gov The efficiency of these catalytic systems is often influenced by factors such as the choice of base, solvent system, and the electronic and steric properties of the ligand. nih.govmdpi.com For instance, the use of specific phosphine (B1218219) ligands in conjunction with a palladium precursor can lead to catalysts with unprecedented activity for coupling hindered substrates. nih.gov

The following table summarizes the performance of a palladium catalyst system in the Suzuki-Miyaura coupling of 5-iodovanillin (B1580916) with various arylboronic acids, showcasing the broad applicability of such catalysts.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-(phenyl)vanillin95
24-Methylphenylboronic acid5-(4-methylphenyl)vanillin92
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)vanillin94
44-Chlorophenylboronic acid5-(4-chlorophenyl)vanillin90
54-Nitrophenylboronic acid5-(4-nitrophenyl)vanillin88

Table based on representative data for Suzuki-Miyaura reactions catalyzed by N,N,O-tridentate palladium(II) complexes. rsc.org

Building Block in Complex Molecular Architecture Synthesis

Beyond its role in catalysis, this compound is a valuable building block for the construction of complex organic molecules, including polycyclic systems and heterocyclic frameworks. Its reactive sites allow for its incorporation into larger structures through various synthetic strategies.

Incorporation into Polycyclic Systems and Heterocyclic Frameworks

The iodo and hydroxyl groups of this compound provide orthogonal handles for sequential reactions, enabling the construction of fused ring systems. The hydroxyl group can be used to direct ortho-lithiation or to participate in condensation reactions, while the iodine atom is a versatile functional group for cross-coupling reactions or cyclization precursors.

For instance, 2-iodophenols can undergo palladium-catalyzed carbonylative homocoupling to produce symmetrical xanthones, a class of polycyclic aromatic compounds. thieme-connect.com Furthermore, the iodocyclization of 2-allylphenols, which can be synthesized from the corresponding phenol (B47542), provides a route to 2,3-dihydrobenzofurans, a common heterocyclic motif. researchgate.net The synthesis of various heterocyclic frameworks, such as those containing five or six-membered rings, often relies on precursors that can undergo intramolecular cyclization or participate in multicomponent reactions. nih.gov The reactivity of the iodoarene moiety is central to many of these transformations. acs.org

The synthesis of complex heterocyclic nanographenes and other polycyclic heteroaromatic compounds often involves the strategic use of haloarenes in bond-forming reactions. acs.org Nucleophilic substitution of the halogen or palladium-catalyzed cross-coupling reactions are key methods for building the intricate frameworks of these large, π-conjugated systems. acs.org

Role in Cascade and Multi-Component Organic Transformations

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for building molecular complexity efficiently. unica.itresearchgate.net this compound and its derivatives can serve as key components in these sophisticated transformations.

The presence of the iodo group is particularly advantageous in radical-mediated cascade reactions. For example, a radical cascade reaction of 1,7-enynes can be initiated to form complex polycyclic structures. rsc.org Mechanistic studies have shown that such reactions can be inhibited by radical scavengers, confirming the involvement of radical intermediates. rsc.orgnih.gov

In the context of MCRs, the reactive nature of the iodoarene allows it to participate in a sequence of bond-forming events. rsc.orgresearchgate.net For instance, MCRs are widely used for the synthesis of various heterocyclic compounds, and the incorporation of a reactive handle like an iodo group on one of the components can open up possibilities for post-MCR modifications or direct participation in the main reaction cascade. researchgate.net

Development of Green Chemistry Methodologies Utilizing Iodoarenes as Reactive Intermediates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws Iodoarenes, including this compound, play a significant role in the development of greener synthetic methodologies by acting as reactive intermediates that can be activated under mild and environmentally benign conditions. nih.govnih.gov

The activation of the carbon-iodine bond in iodoarenes can be achieved through various green strategies, including the use of hypervalent iodine reagents, photochemistry, and electrochemistry. nih.govacs.org These methods can generate highly reactive aryl radical, cation, or anion equivalents that can participate in a wide range of bond-forming reactions, often avoiding the need for transition metal catalysts. nih.govacs.org

Hypervalent iodine reagents, which can be generated in situ from iodoarenes, are considered green alternatives to heavy metal oxidants in many synthetic transformations. nih.govacs.org They can promote the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex organic skeletons under milder conditions. nih.govacs.org The development of catalytic versions of reactions using hypervalent iodine chemistry is an active area of research, aiming to further improve the sustainability of these processes. jst.go.jp

The following table lists various green activation methods for iodoarenes and their potential applications in organic synthesis.

Activation MethodReactive IntermediateTypical Applications
Hypervalent Iodine ActivationAryl Cation/Radical EquivalentsArylation of nucleophiles, synthesis of heterocycles
Photoinduced ActivationAryl RadicalsC-C and C-heteroatom bond formation
Electrochemical ActivationAryl Radicals/AnionsArylation reactions

Table based on strategies for the activation of aryl iodides for green and sustainable transformations. nih.govacs.org

Future Research Directions and Emerging Paradigms in 2 Iodo 6 Methylphenol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency

The synthesis of 2-Iodo-6-methylphenol and related compounds is moving beyond traditional methods toward more efficient and environmentally benign pathways. Aromatic iodo compounds are crucial intermediates for various pharmaceutical and bioactive molecules, as well as for metal-catalyzed cross-coupling reactions. iau.irscispace.comarkat-usa.orgajol.info The direct iodination of aromatic compounds can be challenging due to the low reactivity of molecular iodine, often necessitating activating agents or harsh conditions. ajol.infopsu.edu

Future research is focused on developing novel catalytic systems that offer high yields and regioselectivity under mild conditions. Key areas of exploration include:

Green Iodinating Reagents: The use of eco-friendly reagents like pyridinium (B92312) iodochloride is a promising alternative to more hazardous and expensive options. iau.ir

Catalytic Systems: The development of methods using catalytic amounts of reagents, such as trifluoroacetic acid with N-iodosuccinimide (NIS), significantly improves reaction times and temperatures for the iodination of activated aromatic compounds. psu.edu A combination of trichloroisocyanuric acid and molecular iodine with wet SiO2 also provides an efficient system for the iodination of phenols under mild, heterogeneous conditions. scispace.comresearchgate.net

Enzymatic Synthesis: Laccase-catalyzed iodination using potassium iodide (KI) as an iodine source and aerial oxygen as the oxidant presents a highly sustainable and efficient method for producing iodophenols. rsc.org

Aqueous Media Reactions: Performing iodination in water, as demonstrated with the iodocyclization of 2-allylphenols, eliminates the need for organic solvents and additives, aligning with the principles of green chemistry. researchgate.net A process using an aqueous solution of a metal iodide and a metal hypochlorite (B82951) has also been developed for iodinating hydroxyaromatic compounds. google.com

Table 1: Comparison of Modern Synthetic Pathways for Iodophenols
MethodKey Reagents/CatalystsKey AdvantagesReference
Catalytic IodinationN-Iodosuccinimide (NIS), cat. Trifluoroacetic acidHigh yield, short reaction times, mild temperature. psu.edu
Heterogeneous SystemTrichloroisocyanuric acid, I₂, wet SiO₂Mild conditions, easy separation of catalyst. scispace.comresearchgate.net
Enzymatic CatalysisLaccase, KI, O₂Sustainable, uses aerial oxygen as oxidant, high yields. rsc.org
Aqueous SynthesisIodine, WaterEnvironmentally friendly (no organic solvent), no additives required. researchgate.net

Advanced Catalyst Design and Refined Mechanistic Investigations for Selectivity Control

Achieving high regioselectivity—the ability to introduce the iodine atom at a specific position on the aromatic ring—is a primary goal in the synthesis of this compound. The electronic properties of the starting phenol (B47542) and the steric hindrance from existing substituents govern the reaction's outcome. rsc.org Advanced catalyst design and a deeper mechanistic understanding are crucial for controlling this selectivity.

Kinetic studies of the iodination of substituted phenols using reagents like iodine monochloride (ICl) show that the reaction is an electrophilic substitution. tsijournals.comniscair.res.inasianpubs.orgniscpr.res.in The process often involves the more reactive phenoxide ion being attacked by the iodinating agent to form an intermediate complex, which then rearranges and deprotonates to yield the final iodophenol. niscpr.res.in

Future research in this area is trending towards:

Transition Metal-Free Catalysis: Systems using reagents like N-iodosuccinimide (NIS) with a Lewis acid catalyst, such as zirconium tetrachloride, can facilitate the heterolytic cleavage of the N–I bond, forming a reactive iodonium (B1229267) ion that leads to selective iodination. researchgate.net

Directed C–H Iodination: While most methods rely on the inherent electronic and steric properties of the substrate, recent advances in transition metal catalysis allow for directed C-H iodination. rsc.org These methods use directing groups to achieve ortho- or meta-selectivity, offering a powerful tool for synthesizing specific isomers that are otherwise difficult to obtain. rsc.org

Isodesmic Reactions: A novel strategy involves isodesmic functional group metathesis, where a C-H bond is exchanged with a C-I bond from an iodine source like 2-nitroiodobenzene, catalyzed by a palladium complex. This approach is governed by steric control, allowing for the iodination of the most accessible position. rsc.org

Mechanistic Elucidation: Deeper investigation into reaction mechanisms is ongoing. For instance, the iodination of phenols can proceed through different pathways depending on reaction conditions, such as acidity, which can alter the nature of the active iodinating species. niscpr.res.in Understanding these nuances allows for finer control over the reaction.

Integration of this compound into Functional Materials for Non-Biological Applications

The unique structure of this compound, featuring hydroxyl, iodo, and methyl functional groups, makes it a valuable building block for advanced functional materials beyond the biological realm. Its derivatives are being explored for applications in materials science and electronics.

Organic Light-Emitting Diodes (OLEDs): OLEDs are a key technology for next-generation displays and lighting, built from layers of organic materials. sigmaaldrich.com The performance of these devices relies heavily on the properties of the organic molecules used as emitters or hosts. Aromatic iodo compounds are important precursors in the synthesis of complex organic molecules used in OLEDs through metal-catalyzed cross-coupling reactions. arkat-usa.org this compound serves as a precursor for creating more elaborate molecular structures tailored for OLED applications.

Metal-Organic Framework (MOF) Ligands: MOFs are highly porous crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). mdpi.comnih.gov Their vast internal surface areas and tunable pore environments make them ideal for applications like gas storage, separation, and catalysis. mdpi.com The functional groups on the organic ligands are critical to the properties of the resulting MOF. This compound, with its ability to coordinate to metals via the hydroxyl group and the potential for post-synthetic modification at the iodo-position, is a candidate for creating functional MOF ligands. rsc.org Introducing functional groups like amino or alkyne moieties into MOF ligands has been shown to enhance properties such as iodine capture. acs.org

Electronic Materials: The development of novel organic semiconductors and other electronic materials is a rapidly advancing field. The specific electronic properties conferred by the combination of the phenol ring and the heavy iodine atom make this compound and its derivatives interesting candidates for these applications.

Table 2: Potential Non-Biological Applications of this compound Derivatives
Application AreaRole of this compoundKey Structural FeaturesReference
Organic Light-Emitting Diodes (OLEDs)Precursor for emitter or host materialsAromatic core, reactive C-I bond for cross-coupling reactions arkat-usa.org
Metal-Organic Frameworks (MOFs)Building block for functional organic linkersCoordinating hydroxyl group, modifiable iodo group rsc.orgacs.org
Electronic MaterialsComponent in organic semiconductorsConjugated π-system, influence of heavy iodine atom on electronic properties ambeed.com

Theoretical Advances in Predicting and Understanding Complex Reactivity and Properties of Iodo-Phenolic Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of complex chemical systems at the atomic level. rsc.orgajchem-a.com These theoretical methods provide deep insights into molecular structure, electronic properties, and reaction mechanisms, which are often difficult to probe experimentally. rsc.orgnih.gov

For iodo-phenolic systems, theoretical advances are focused on several key areas:

Reaction Mechanism and Selectivity: DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org This helps to rationalize why a particular regio- or stereoisomer is formed, which is crucial for improving synthetic strategies. rsc.org

Electronic Properties and Reactivity Descriptors: Theoretical methods are used to calculate global chemical reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity. researchgate.net These descriptors help predict the relative stability and reactivity of different molecules. researchgate.net For example, DFT can be used to study the geometry and electronic structure of phenols, revealing how substituents influence properties like bond dissociation enthalpies and gas-phase acidities. researchgate.net

Understanding Non-covalent Interactions: The iodine atom in this compound can participate in a specific type of non-covalent interaction known as a halogen bond. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.netacs.org This interaction, where the halogen acts as an electrophilic species, is increasingly recognized for its importance in crystal engineering and supramolecular chemistry. acs.org Computational modeling is essential for understanding the strength, directionality, and electronic nature of these bonds, which dictate how molecules assemble in the solid state and interact with other molecules. researchgate.netacs.org Theoretical studies can model the "σ-hole," a region of positive electrostatic potential on the halogen atom that is responsible for this interaction. chemrxiv.orgacs.org

These theoretical insights not only explain experimental observations but also guide the rational design of new catalysts, materials, and synthetic pathways with desired properties and outcomes. rsc.org

Q & A

Q. Table 1: Representative Synthesis Conditions

ParameterOptimal RangeCommon Side Reactions
Iodinating AgentN-iodosuccinimideDi-iodination at adjacent positions
SolventDichloromethaneOxidative degradation
Reaction Time4–6 hoursDemethylation at elevated temps

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified biohazard disposal services to prevent environmental contamination .

Basic: What crystallographic tools are recommended for initial structural characterization of this compound?

Methodological Answer:

  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Apply direct methods via SHELXS for phase determination .
  • Refinement : Employ SHELXL for least-squares refinement, prioritizing iodine atom anisotropy and hydrogen bonding parameters .
  • Visualization : Generate ORTEP-3 diagrams to validate molecular geometry and thermal ellipsoids .

Advanced: How should researchers resolve contradictions in crystallographic data (e.g., disorder vs. twinning)?

Methodological Answer:

  • Diagnostic tests : Use the WinGX suite to analyze diffraction patterns for twinning (e.g., check for non-integer R-values or intensity statistics) .
  • Disorder modeling : Apply partial occupancy refinement in SHELXL for disordered methyl/iodine groups, constrained by geometric parameters .
  • Validation : Cross-verify with Hirshfeld surface analysis to distinguish genuine disorder from experimental artifacts .

Advanced: What strategies address low-quality crystallization outcomes for halogenated phenols?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility, followed by slow evaporation.
  • Additive use : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize iodine-based supramolecular interactions .
  • Temperature gradients : Employ gradient cooling (0.5°C/hour) to promote ordered crystal growth .

Advanced: How can hydrogen bonding networks in this compound crystals be systematically analyzed?

Methodological Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., O–H···I, C–H···O) using Etter’s formalism to identify recurring motifs .
  • DFT calculations : Optimize dimer/trimer geometries at the B3LYP/6-311++G(d,p) level to compare theoretical vs. experimental bond lengths .
  • Table 2: Hydrogen Bond Metrics
Donor–AcceptorDistance (Å)Angle (°)Graph Set Notation
O–H···I2.85–3.10155–165R22(8)R_2^2(8)
C–H···O3.20–3.40140–150C(6)C(6)

Advanced: What computational methods validate experimental data for iodine-containing aromatic systems?

Methodological Answer:

  • Electron density maps : Generate deformation density maps using SHELXPRO to assess iodine lone-pair orientations .
  • Hirshfeld surfaces : Quantify intermolecular contacts (e.g., I···H vs. I···C interactions) with CrystalExplorer .
  • Thermal motion analysis : Compare ADPs (anisotropic displacement parameters) with DFT-derived vibrational frequencies to confirm rigidity .

Basic: How can researchers assess the purity of this compound post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .
  • Spectroscopy : Confirm absence of N–H stretches (3300 cm⁻¹) via FT-IR to rule out amino byproducts (e.g., 2-amino-6-iodophenol) .

Advanced: What mechanistic insights explain solvent effects on iodination regioselectivity?

Methodological Answer:

  • Solvent polarity : High-polarity solvents stabilize transition states for para-iodination, while low-polarity solvents favor ortho substitution .
  • Kinetic vs. thermodynamic control : Conduct time-resolved NMR experiments to distinguish intermediate formation pathways .

Basic: How should researchers design a literature review framework for halogenated phenol derivatives?

Methodological Answer:

  • Database selection : Prioritize Reaxys, SciFinder, and PubMed for synthetic, crystallographic, and toxicological data .
  • Search terms : Combine keywords (e.g., "iodophenol synthesis," "halogen bonding crystallography") with Boolean operators .
  • Critical appraisal : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter studies .

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